molecular formula C14H17N3S B2595743 2-(Methylsulfanyl)-4-piperidinoquinazoline CAS No. 207127-56-8

2-(Methylsulfanyl)-4-piperidinoquinazoline

Cat. No. B2595743
CAS RN: 207127-56-8
M. Wt: 259.37
InChI Key: XVSVUEMALXLPDW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-piperidinoquinazoline is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Scientific Research Applications

Chemistry and Synthesis

New derivatives of 4-anilinoquinazolines, including compounds involving 2-(methylsulfanyl)quinazoline, have been synthesized and tested. Notably, 6,7,8-trifluoro-4-(2-methoxyanilno)-2-(methylsulfanyl)quinazoline demonstrated promising tuberculostatic activity in vitro (Nosova et al., 2021).

Antibacterial Activity

Research on the antibacterial properties of derivatives has been conducted, particularly focusing on compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. These compounds displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Osarumwense, 2022).

Structural Analysis

The crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol has been analyzed, revealing the alignment and bond characteristics of the compound, which could be fundamental for understanding its interaction in various chemical reactions and potential applications in material sciences or pharmaceuticals (El‐Hiti et al., 2014).

Pharmacological Potential

The 2,4-diaminoquinazoline class, closely related to the 2-(methylsulfanyl)-4-piperidinoquinazoline structure, has been explored for its potential as a lead candidate in tuberculosis drug discovery, showing that modifications at certain positions in the quinazoline structure can significantly influence biological activity (Odingo et al., 2014).

Antiviral Properties

Compounds derived from methylsulfanyl-triazoloquinazoline, closely related to 2-(methylsulfanyl)quinazoline, have been tested against viruses like Coxsackievirus B4 and Adenovirus type 7, showing promising antiviral activities (Al-Salahi et al., 2013).

properties

IUPAC Name

2-methylsulfanyl-4-piperidin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVUEMALXLPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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